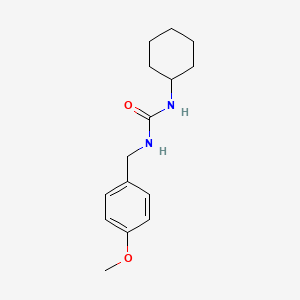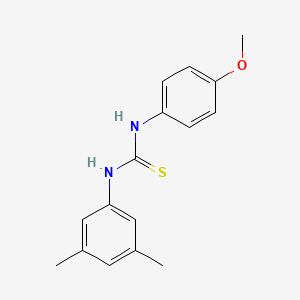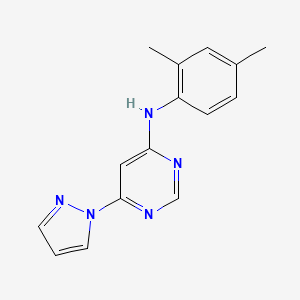methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)acetamide, also known as DPA-714, is a small molecule that belongs to the family of translocator protein (TSPO) ligands. It has been extensively studied for its potential applications in various fields of scientific research, such as neuroimaging, cancer research, and inflammation studies.
Mecanismo De Acción
N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)acetamide binds to the TSPO, which is a transmembrane protein that is expressed in various tissues, including the brain, immune cells, and cancer cells. TSPO is involved in various cellular processes, such as cholesterol transport, steroid synthesis, and apoptosis. This compound binding to TSPO modulates its activity, leading to the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In the brain, this compound has been shown to modulate neuroinflammation, which is implicated in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In cancer cells, this compound has been shown to induce apoptosis and suppress angiogenesis, leading to the inhibition of cancer cell growth. In immune cells, this compound has been shown to regulate the immune response and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)acetamide has several advantages for lab experiments, such as its high affinity for TSPO, its stability, and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its potential toxicity at high concentrations, its limited solubility in water, and its potential non-specific binding to other proteins.
Direcciones Futuras
N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)acetamide has several potential future directions for scientific research. In neuroimaging, this compound can be used to investigate the role of neuroinflammation in various neurological disorders, such as depression, anxiety, and schizophrenia. In cancer research, this compound can be used to develop novel cancer therapies that target TSPO. In inflammation studies, this compound can be used to investigate the role of TSPO in the regulation of immune response and inflammation in various diseases, such as autoimmune disorders and infectious diseases. Additionally, this compound can be modified to improve its pharmacokinetic properties, such as solubility and bioavailability, and to reduce its potential toxicity.
Métodos De Síntesis
The synthesis of N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)acetamide involves a multistep process that starts with the reaction between 4-aminobenzylamine and 4-nitrophenylacetic acid, followed by the reduction of the nitro group to an amino group using palladium on carbon. The resulting compound is then reacted with 4,6-dimethyl-2-pyrimidinylamine to obtain this compound.
Aplicaciones Científicas De Investigación
N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research, such as neuroimaging, cancer research, and inflammation studies. In neuroimaging, this compound is used as a radiotracer to visualize and quantify the expression of TSPO in vivo, which is a marker of neuroinflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation studies, this compound has been used to investigate the role of TSPO in the regulation of immune response and inflammation.
Propiedades
IUPAC Name |
N-[4-[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-9-8-10(2)18-15(17-9)21-14(16)20-13-6-4-12(5-7-13)19-11(3)22/h4-8H,1-3H3,(H,19,22)(H3,16,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJINOQFEWSYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)

![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)

![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)



![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)


![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)
